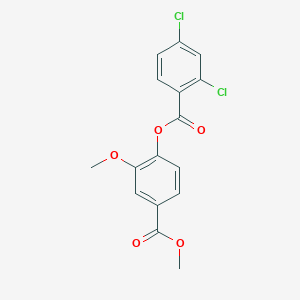![molecular formula C21H20N2O5S B309333 N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide, also known as MMB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide is not fully understood. However, it has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells. This inhibition leads to the accumulation of proteins in cells, which can lead to cell death. N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has also been found to inhibit the activity of certain enzymes, such as cathepsin B and cathepsin D, which are involved in the degradation of proteins.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has also been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells. This inhibition leads to the accumulation of proteins in cells, which can lead to cell death. In animal models of inflammation, N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have potent biological activity. However, N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. In addition, N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for the study of N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide. One direction is to further explore its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and exploring its potential use in combination with other anticancer drugs. Another direction is to further explore its potential as a proteasome inhibitor. This could involve studying its effects on different types of proteins and exploring its potential use in the treatment of protein degradation-related diseases. Finally, further studies could be conducted to explore the safety and efficacy of N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide in humans. This could involve conducting clinical trials to evaluate its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide involves the reaction between 4-methoxybenzene-1-sulfonyl chloride and 4-amino-3-methoxybenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has been studied for its potential as a proteasome inhibitor. It has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells. In pharmacology, N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has been studied for its potential as an anti-inflammatory agent. It has been found to reduce inflammation in animal models of inflammation.
Propriétés
Nom du produit |
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide |
|---|---|
Formule moléculaire |
C21H20N2O5S |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C21H20N2O5S/c1-27-18-8-6-16(7-9-18)22-21(24)15-4-3-5-17(14-15)23-29(25,26)20-12-10-19(28-2)11-13-20/h3-14,23H,1-2H3,(H,22,24) |
Clé InChI |
LMVZNSWIECLKFN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-chloro-5-[(3-methylbenzoyl)amino]phenyl}-3-methylbenzamide](/img/structure/B309252.png)
![Ethyl 4-chloro-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B309255.png)
![Methyl 2-hydroxy-5-{[2-(4-isobutylphenyl)propanoyl]amino}benzoate](/img/structure/B309260.png)
![N-(4-fluorophenyl)-2-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309261.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-isopentylbenzamide](/img/structure/B309262.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-phenylbenzamide](/img/structure/B309263.png)
![N-(2-chlorophenyl)-4-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309264.png)
![4-chloro-N-(2-ethoxyphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309265.png)
![Propyl 5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309267.png)
![2,4-dichloro-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309270.png)
![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309271.png)
![2,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309272.png)

![Ethyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309274.png)